![molecular formula C9H16ClNO B1406826 (2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride CAS No. 1417574-78-7](/img/structure/B1406826.png)
(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride
Overview
Description
(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride, also known as (2E)-DAMCH, is a compound that has been studied extensively in scientific research. It is a cyclic ketone that has been used in a variety of applications, including as a synthetic intermediate, a reagent for organic synthesis, and a pharmacological agent.
Scientific Research Applications
Synthon for Heterocyclic Compounds
(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride: serves as a versatile building block for synthesizing a wide array of heterocyclic compounds. Its reactivity allows for the construction of acyclic, carbocyclic, and both five- and six-membered heterocycles . These heterocyclic structures are foundational in developing new classes of biologically active compounds, which can be pivotal in biomedical research and pharmaceutical development.
Catalyst in Acylation Reactions
This compound has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions . The ability to reuse the catalyst multiple times without a loss in activity demonstrates its efficiency and potential for sustainable chemical processes. This application is particularly valuable in the synthesis of esters and amides, which are essential in various industrial and pharmaceutical contexts.
Nucleophilic Catalysis
It has been reported that related N,N-dimethyl analogues are widely used as nucleophilic catalysts in reactions such as esterification and hydrosilylation . This highlights the potential of (2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride in similar catalytic roles, contributing to more efficient and selective chemical transformations.
Stereoselective Catalysis
Chiral derivatives of N,N-dimethyl analogues, which share structural similarities with (2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride , have been utilized for stereoselective catalysis . This application is crucial in the synthesis of chiral molecules, which are important in the production of enantiomerically pure pharmaceuticals.
Access to Fused Heterocyclic Derivatives
Lastly, the compound is instrumental in accessing fused heterocyclic derivatives . These structures are often found in natural products and pharmaceuticals, and their synthesis is a key area of research in organic chemistry.
properties
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)cyclohexan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-10(2)7-8-5-3-4-6-9(8)11;/h7H,3-6H2,1-2H3;1H/b8-7+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIKJAALICKELK-USRGLUTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCCCC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CCCCC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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